
methyl (2R)-2-(methylamino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-methylglycinate , is an organic compound with the following structure:
CH3−C(NH2)−COOCH3
It contains a tert-butyl ester group and an N-methylglycine moiety. The compound is used in various applications due to its unique structure and reactivity.
Preparation Methods
a. Synthetic Routes
One straightforward method for synthesizing methyl (2R)-2-(methylamino)butanoate involves the direct introduction of the tert-butoxycarbonyl (Boc) group into an appropriate precursor. Flow microreactor systems have been employed to enhance efficiency and sustainability compared to traditional batch methods .
b. Reaction Conditions
The Boc protection can be achieved using Boc anhydride or Boc-Cl in the presence of a base (e.g., triethylamine). The reaction typically occurs at low temperatures (around 0°C) to minimize side reactions.
Chemical Reactions Analysis
Methyl (2R)-2-(methylamino)butanoate can undergo various reactions:
Hydrolysis: Removal of the Boc group under acidic conditions yields the corresponding N-methylglycine.
Substitution: The ester group can be replaced by other functional groups (e.g., amidation, acylation).
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Oxidation: Oxidation of the alcohol can lead to the corresponding carboxylic acid.
Common reagents include acids (for hydrolysis), nucleophiles (for substitution), and reducing agents (for reduction).
Scientific Research Applications
Methyl (2R)-2-(methylamino)butanoate finds applications in:
Peptide Synthesis: As a Boc-protected amino acid, it is used in peptide chemistry.
Drug Development: Its unique structure makes it valuable in designing bioactive compounds.
Chiral Building Block: The chiral center provides versatility for asymmetric synthesis.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For example:
- In peptide synthesis, it serves as a temporary protecting group for amino acids during chain elongation.
- In drug development, it may interact with specific receptors or enzymes.
Comparison with Similar Compounds
Methyl (2R)-2-(methylamino)butanoate is distinct due to its tert-butyl ester and N-methylglycine components. Similar compounds include other Boc-protected amino acids and esters.
Properties
IUPAC Name |
methyl 2-(methylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4-5(7-2)6(8)9-3/h5,7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBBIXRVEUBDRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
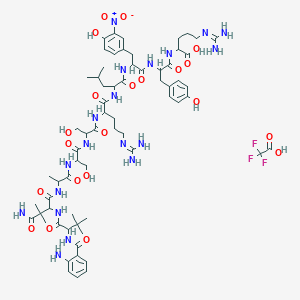
![Ethanol, 2-[(7,8-dimethyl-4-quinolinyl)oxy]-](/img/structure/B12107848.png)
![1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B12107861.png)
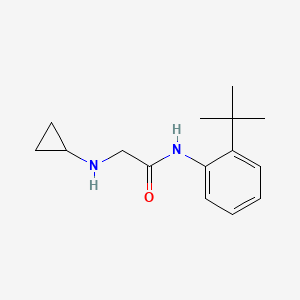
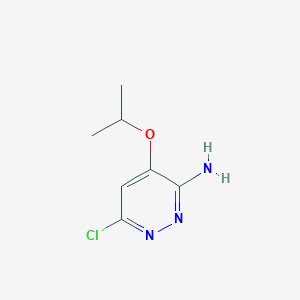
![6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid](/img/structure/B12107876.png)
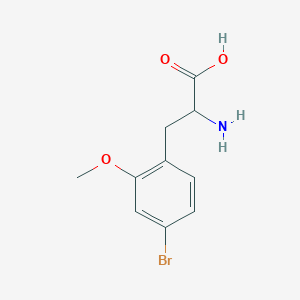
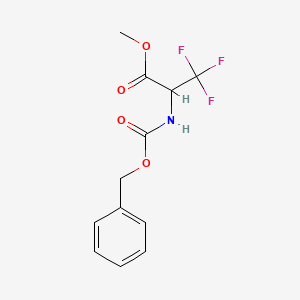


![2,5,7-Trimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12107906.png)
![C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine](/img/structure/B12107915.png)

![(E)-3-{3-[(4-Bromo-benzyl)-cyclohexanecarbonyl-amino]-phenyl}-acrylic acid methyl ester](/img/structure/B12107923.png)
